2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
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Overview
Description
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is an organic compound with a complex structure that includes bromine, ethoxy, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of ethoxy and propan-2-yloxy groups through etherification reactions. The final step involves the formation of the hydrazinecarboxamide moiety through a condensation reaction with hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE: shares structural similarities with other brominated aromatic compounds and hydrazine derivatives.
Hydrazinecarboxamide derivatives: These compounds have similar functional groups and may exhibit comparable reactivity and applications.
Uniqueness
The unique combination of bromine, ethoxy, and propan-2-yloxy groups in this compound distinguishes it from other compounds. This unique structure may confer specific properties and reactivity, making it valuable for certain applications.
Properties
Molecular Formula |
C13H18BrN3O3 |
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Molecular Weight |
344.2g/mol |
IUPAC Name |
[(E)-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C13H18BrN3O3/c1-4-19-11-5-9(7-16-17-13(15)18)10(14)6-12(11)20-8(2)3/h5-8H,4H2,1-3H3,(H3,15,17,18)/b16-7+ |
InChI Key |
XJWWHFVJQFWYSC-FRKPEAEDSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/NC(=O)N)Br)OC(C)C |
SMILES |
CCOC1=C(C=C(C(=C1)C=NNC(=O)N)Br)OC(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NNC(=O)N)Br)OC(C)C |
Origin of Product |
United States |
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